N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- DMTMM BF₄ (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) serves as a coupling reagent alternative to DMTMM Cl in peptide synthesis due to its stability. It facilitates the formation of peptide bonds by activating carboxylic acids, enabling efficient peptide assembly both in solution and solid-phase synthesis .
- Additionally, it plays a crucial role in the cyclization of linear tetrapeptides and the synthesis of esters and peptides .
- DMTMM Cl (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) hydrate acts as a reagent for activating carboxylic acids in solution and solid-phase peptide synthesis. It facilitates the conversion of carboxylic acids to amides and esters .
- The condensation of carboxylic acids with amines to form amides and esterification of carboxylic acids with alcohols are key transformations enabled by this compound .
Peptide Synthesis and Coupling Reagents
Esterification and Amidation
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-7-9(8(2)22-18-7)5-11(19)14-6-10-15-12(20-3)17-13(16-10)21-4/h5-6H2,1-4H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMOHCQTNAWHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.